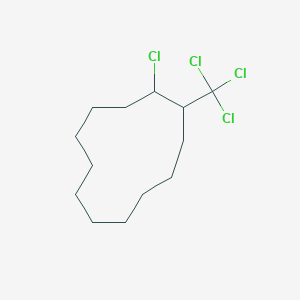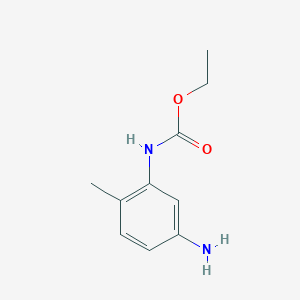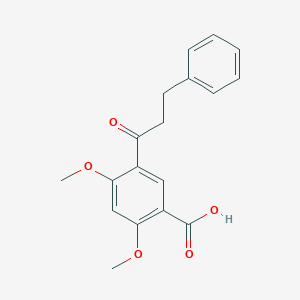
2,4-Dimethoxy-5-(3-phenylpropanoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxy-5-(3-phenylpropanoyl)benzoic acid is an organic compound with the molecular formula C17H18O5. It is a derivative of benzoic acid, characterized by the presence of two methoxy groups and a phenylpropanoyl group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-5-(3-phenylpropanoyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxybenzoic acid and 3-phenylpropanoic acid.
Esterification: The carboxyl group of 2,4-dimethoxybenzoic acid is esterified using an appropriate alcohol, such as methanol, in the presence of an acid catalyst like sulfuric acid.
Friedel-Crafts Acylation: The esterified product undergoes Friedel-Crafts acylation with 3-phenylpropanoic acid chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the phenylpropanoyl group.
Hydrolysis: The resulting product is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-5-(3-phenylpropanoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenylpropanoyl group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of 2,4-dimethoxy-5-(3-phenylpropanoyl)benzaldehyde or this compound.
Reduction: Formation of 2,4-dimethoxy-5-(3-phenylpropanol)benzoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,4-Dimethoxy-5-(3-phenylpropanoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-5-(3-phenylpropanoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy groups and phenylpropanoyl moiety contribute to its binding affinity and activity. The compound may act by modulating enzyme activity, receptor binding, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzoic acid: Lacks the phenylpropanoyl group, making it less complex.
3,5-Dimethoxybenzoic acid: Similar structure but with different substitution pattern on the benzene ring.
4-Hydroxy-3,5-dimethoxybenzoic acid (Syringic acid): Contains a hydroxy group instead of a phenylpropanoyl group.
Uniqueness
2,4-Dimethoxy-5-(3-phenylpropanoyl)benzoic acid is unique due to the presence of both methoxy groups and a phenylpropanoyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
62435-15-8 |
|---|---|
Molecular Formula |
C18H18O5 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
2,4-dimethoxy-5-(3-phenylpropanoyl)benzoic acid |
InChI |
InChI=1S/C18H18O5/c1-22-16-11-17(23-2)14(18(20)21)10-13(16)15(19)9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,20,21) |
InChI Key |
MQJDBNCTTZLBSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CCC2=CC=CC=C2)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Benzene-1,2,3-triyltris(methylene)]tris(trimethylsilane)](/img/structure/B14536946.png)
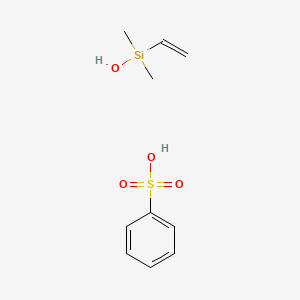
![N~2~-[3-(Piperidin-1-yl)propyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14536949.png)
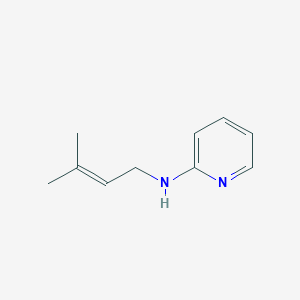
![2-[(3-Iodophenyl)methyl]-2-(naphthalen-1-yl)-1H-indene-1,3(2H)-dione](/img/structure/B14536955.png)
![1H-Pyridazino[3,4-b]indole, 4-(1H-indol-3-yl)-3-phenyl-](/img/structure/B14536964.png)
![1-Methyl-2-[(2-phenylethyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14536972.png)
![Propyl 2-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate](/img/structure/B14536973.png)
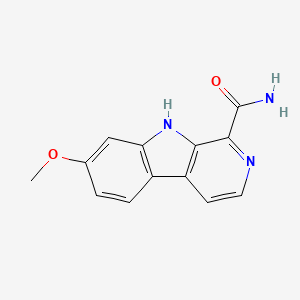
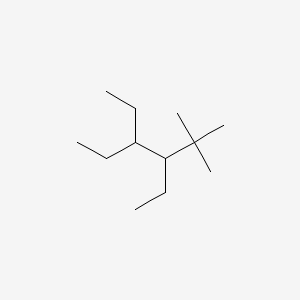
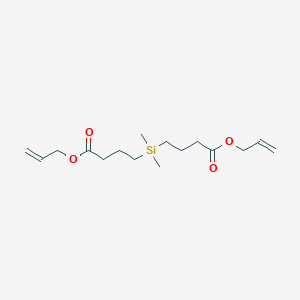
![2-Methyl-3-{2-[2-(phenylsulfanyl)ethenyl]cyclopropyl}cyclopent-2-en-1-one](/img/structure/B14536988.png)
